Furfuryl methacrylate

描述

Significance of FMA as a Bio-based Monomer in Polymer Science

FMA is considered a significant bio-based monomer as it can be produced from furfural (B47365), which is derived in large quantities from cellulosic biomass. aip.orgscielo.brresearchgate.net This positions FMA as a renewable alternative to petroleum-based methacrylate (B99206) monomers like methyl methacrylate (MMA). aip.orgscielo.brresearchgate.net Its utility in creating polymers for biomedical applications, coatings, and adhesives further underscores its importance. aip.orgscielo.br Research has shown that polymers made from FMA, such as poly(furfuryl methacrylate) (PFMA), exhibit good cell adhesion, making them suitable for biomaterial applications. aip.orgresearchgate.net

Dual Reactivity of FMA: Methacrylate Group and Furan (B31954) Moiety

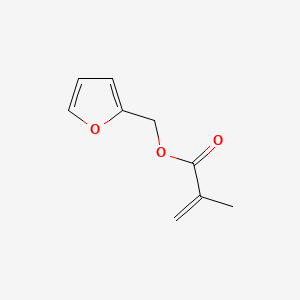

The chemical structure of FMA is distinguished by the presence of two reactive functional groups: a methacrylate group and a furan moiety. This dual functionality enables FMA to participate in different types of chemical reactions, making it a versatile monomer for polymer synthesis.

Free Radical Polymerization Potential

The methacrylate group in FMA contains a polymerizable vinyl functionality, which is essential for free radical polymerization. This process is a common method for synthesizing polymers and is widely used in industrial applications. nih.gov However, conventional free radical polymerization of FMA can sometimes lead to cross-linked or gel-like materials due to side reactions involving the furan ring. nih.govmdpi.com

Diels-Alder (DA) Reaction Capability

The furan ring in FMA can act as a diene in Diels-Alder (DA) cycloaddition reactions with a dienophile, such as maleimide (B117702). doi.org This [4+2] cycloaddition is a powerful tool for creating cross-linked polymer networks. A key feature of the furan-maleimide DA reaction is its thermal reversibility, which allows for the development of self-healing materials and recyclable polymers. researchgate.net The DA reaction typically occurs at moderate temperatures without the need for a catalyst.

Historical Context and Evolution of FMA Research

The study of FMA is connected to the broader history of furan chemistry, which began in the early 19th century. The development of polymers from FMA has evolved from initial observations of its polymerization behavior to the use of advanced techniques to control the polymer structure and properties.

Early Polymerization Studies and Cross-linking Observations

Early studies on the free radical polymerization of FMA noted a tendency for the monomer to form cross-linked gels. nih.govmdpi.com This was attributed to chain transfer reactions involving the furan ring, which could lead to insoluble polymers. scielo.bracs.org These observations highlighted the challenges in controlling the polymerization of FMA using conventional methods.

Transition to Controlled Polymerization Techniques

To overcome the challenges of uncontrolled polymerization and gel formation, researchers transitioned to controlled polymerization techniques. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed to synthesize well-defined FMA-containing polymers with controlled molecular weights and narrow polydispersity. rsc.orgscielo.brresearchgate.netmdpi.com These advanced techniques prevent unwanted side reactions and allow for the creation of linear polymers and complex architectures like block copolymers. scielo.brrsc.orgscielo.br For instance, ATRP has been used to prepare copolymers of FMA and methyl methacrylate (MMA) and to create poly(hydroxyethyl methacrylate-co-furfuryl methacrylate)s with good control over the polymerization process. researchgate.netrsc.org Similarly, RAFT polymerization has been utilized to synthesize block copolymers containing FMA for applications in drug delivery. mdpi.com Anionic polymerization has also been explored to control the tacticity of PFMA, leading to polymers with different thermal properties. researchgate.net

Research Findings on FMA Polymerization

| Polymerization Technique | Key Findings | References |

| Free Radical Polymerization | Prone to cross-linking and gel formation due to side reactions of the furan ring. | nih.govmdpi.com |

| Atom Transfer Radical Polymerization (ATRP) | Allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities, avoiding gelation. Used to create copolymers with monomers like MMA and HEMA. | rsc.orgresearchgate.netrsc.org |

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Enables the synthesis of block copolymers containing FMA for applications such as drug delivery. | mdpi.com |

| Anionic Polymerization | Can be used to control the tacticity (stereochemistry) of the resulting poly(this compound), influencing its thermal properties. | researchgate.net |

| Diels-Alder (DA) Reaction | The furan moiety allows for thermally reversible cross-linking with dienophiles like maleimides, leading to the development of self-healing materials. | researchgate.netdoi.org |

Structure

3D Structure

属性

IUPAC Name |

furan-2-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h3-5H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXAVNJYFLGAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29320-19-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-furanylmethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29320-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9063037 | |

| Record name | Furfuryl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3454-28-2 | |

| Record name | Furfuryl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3454-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfuryl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furfuryl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-furanylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfuryl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furfuryl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94ZA4KCV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Preparative Routes for Furfuryl Methacrylate

Conventional Esterification Techniques

Conventional esterification represents a direct and traditional route for synthesizing esters. This method typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to produce the corresponding ester and water.

Acid-Catalyzed Esterification with Methacrylic Acid

A primary method for synthesizing furfuryl methacrylate (B99206) involves the direct esterification of furfuryl alcohol with methacrylic acid. This reaction is an equilibrium process that is typically catalyzed by strong mineral acids.

The acid-catalyzed esterification of furfuryl alcohol with methacrylic acid is commonly facilitated by catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The reaction is typically conducted under reflux conditions to drive the esterification forward. smolecule.com Key parameters that are optimized to maximize the yield and efficiency of the reaction include the molar ratio of reactants, catalyst concentration, temperature, and reaction time. An excess of methacrylic acid is often used to shift the reaction equilibrium towards the product side.

| Parameter | Value/Range | Reference |

|---|---|---|

| Reactants | Furfuryl Alcohol, Methacrylic Acid | smolecule.com |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TSA) | researchgate.net |

| Catalyst Loading | 2–3 wt% | |

| Molar Ratio (Alcohol:Acid) | 1:1.5 | |

| Temperature | 80–100°C | |

| Reaction Time | 8–12 hours |

Furthermore, as the esterification reaction produces water as a byproduct, its efficient removal is crucial. The presence of water can shift the reaction equilibrium back towards the reactants, thereby limiting the conversion to the ester. Techniques such as azeotropic distillation using a Dean-Stark apparatus are often employed to continuously remove water from the reaction mixture and drive the reaction to completion. google.com

The yield and selectivity of the acid-catalyzed esterification are heavily influenced by the aforementioned challenges. The competition between the desired esterification and the acid-catalyzed self-polymerization of furfuryl alcohol is a primary determinant of selectivity. google.comgoogle.com To achieve high yields of furfuryl methacrylate, reaction conditions must be carefully controlled to minimize these side reactions. Lowering the reaction temperature and using a moderate amount of catalyst can help to suppress polymerization, though this may require longer reaction times. The effective and continuous removal of water is paramount for achieving high conversion and yield.

Challenges: Side Reactions and Water Removal

Transesterification Approaches

Transesterification offers an alternative and often preferred route for the synthesis of this compound. This method involves the reaction of an ester (e.g., methyl methacrylate) with an alcohol (furfuryl alcohol) in the presence of a catalyst. This pathway avoids the direct use of corrosive methacrylic acid and the co-production of water, circumventing some of the challenges associated with conventional esterification.

Titanium-Catalyzed Transesterification using Methyl Methacrylate

A patented and industrially relevant method for producing this compound is the transesterification of methyl methacrylate (MMA) with furfuryl alcohol using a titanium-based catalyst. google.com Titanium alkoxides, such as titanium tetraisopropoxide (TTIP), have proven to be effective catalysts for this transformation. rsc.org This approach is advantageous due to the low cost of MMA and the relative ease of removing the methanol (B129727) byproduct compared to removing water. The reaction is an equilibrium process, and the removal of the more volatile methanol byproduct by distillation is essential to drive the reaction toward the formation of this compound. google.com

| Parameter | Value/Range | Reference |

|---|---|---|

| Reactants | Furfuryl Alcohol, Methyl Methacrylate (MMA) | kpi.ua |

| Catalyst | Titanium Tetraisopropoxide (TTIP) | |

| Catalyst Loading | 0.5–1.0 mol% | |

| Molar Ratio (Alcohol:Ester) | 1:2 | |

| Temperature | 90–110°C | |

| Pressure | Reduced (200–300 mmHg) |

The use of reduced pressure facilitates the continuous distillation of the methanol byproduct, shifting the equilibrium and enabling high conversion rates. From a reactivity standpoint, titanium-based catalysts are considered preferable for this transesterification process. google.com The development of efficient catalytic systems, including tin-titanium complexes, has further improved the effectiveness of transesterification for producing various esters. google.com

Utilization of Cyclic Amidine Compounds as Catalysts

A notable advancement in the synthesis of this compound involves the use of cyclic amidine compounds as catalysts in transesterification reactions. mdpi.com This method typically employs furfuryl alcohol and a methacrylic acid ester, such as methyl methacrylate, as the starting materials. mdpi.comgoogle.com The transesterification process, facilitated by the cyclic amidine catalyst, offers a direct and efficient route to the desired product. mdpi.com

The use of a cyclic amidine compound as the transesterification catalyst has been shown to dramatically improve the reactivity of the synthesis process. mdpi.com This enhanced reactivity allows for the production of this compound under conditions that are safer, more stable, and more cost-effective than conventional methods. mdpi.com The catalyst's effectiveness stems from its ability to facilitate the exchange between the alcohol group of furfuryl alcohol and the ester group of the methacrylate. mdpi.com This approach avoids the use of more hazardous reagents and harsh reaction conditions often associated with other esterification methods. mdpi.com

Recent patents have highlighted the industrial potential of this catalytic system, emphasizing its role in making this compound more commercially viable for large-scale applications. The synergy achieved by using a cyclic amidine catalyst, particularly in combination with an electron-withdrawing compound, enables a simpler and more robust production process. mdpi.com

Process Improvements for Safety, Stability, and Cost-Effectiveness

The adoption of cyclic amidine catalysts in the transesterification synthesis of this compound has led to significant process improvements regarding safety, stability, and cost-effectiveness. mdpi.com Conventional synthesis methods have faced challenges, including safety concerns and production inefficiencies, which have limited the industrial application of this compound. mdpi.comgoogle.com The development of production methods that are safer, more stable, and economically advantageous has been a critical factor in expanding its market penetration.

The process utilizing a cyclic amidine catalyst is inherently safer as it avoids the harsh acidic or basic conditions that can lead to undesirable side reactions and the formation of impurities. mdpi.com Furfuryl alcohol, for instance, is known to undergo self-condensation reactions in the presence of acid, which would compete with the desired transesterification. mdpi.com The stability of the manufacturing process is also enhanced, leading to more consistent product quality and yield. mdpi.com

From a cost perspective, the improved reaction rates and simpler process design contribute to lower production expenses. mdpi.com The ability to use methyl methacrylate, a readily available and low-cost reagent, as both a reactant and a solvent further enhances the economic viability of this method. google.com These advancements have successfully addressed previous limitations in production efficiency and cost, making this compound a more accessible and sustainable alternative to petroleum-based monomers.

Synthesis of Furan-Based Methacrylate Oligomers

The development of advanced materials has spurred research into the synthesis of furan-based methacrylate oligomers (FBMOs), which can be utilized in applications such as stereolithography for 3D printing. acs.orgresearchgate.netnih.gov These oligomers are synthesized from sustainable building blocks, with 5-hydroxymethylfurfural (B1680220) (5-HMF) being a key precursor. acs.orgresearchgate.net The synthesis pathway involves multiple steps, beginning with the creation of a furan-imine diol through an imination reaction. acs.org

This diol is then reacted with other monomers to form a pre-oligomer, which is subsequently end-capped with a methacrylate group to yield the final furan-based methacrylate oligomer. acs.org The resulting FBMOs can be formulated into photosensitive resins, demonstrating the potential of bio-based chemicals in advanced manufacturing processes. acs.orgresearchgate.net

Imination Reactions for Functional Group Incorporation

A key step in the synthesis of these functional furan-based oligomers is the incorporation of specific functional groups through imination reactions. acs.orgresearchgate.net In a typical procedure, a furan-imine diol is synthesized through the reaction of 5-hydroxymethylfurfural (5-HMF) and an amino alcohol, such as amino ethanol. acs.orgresearchgate.net

The synthesis of this furan-imine diol, referred to as Monomer N2, involves dissolving 5-HMF in a solvent like chloroform (B151607) and adding it to ethanolamine (B43304) under a nitrogen atmosphere. acs.org The reaction proceeds at room temperature, and after a designated time, the solvent is evaporated to yield the furan-imine diol product. acs.org This monomer serves as a crucial building block for the subsequent synthesis of the larger methacrylate oligomer. acs.org

Integration into Photosensitive Resin Formulations

The synthesized furan-based methacrylate oligomers (FBMO) are designed for integration into photosensitive resin formulations, particularly for applications like stereolithography (3D printing). acs.orgresearchgate.net These formulations are created by mixing the FBMO with methacrylate-containing diluents, such as polyethylene (B3416737) glycol dimethacrylate (PEGDMA) or triethylene glycol dimethacrylate (TEGDMA). acs.orgresearchgate.net

The purpose of adding these diluents is to adjust the viscosity of the resin and to influence the properties of the final 3D-printed object. acs.orgresearchgate.net By varying the ratio of the FBMO to the methacrylate-containing diluent, the properties of the resulting material can be finely tuned. researchgate.netnih.gov For instance, adjusting these ratios allows for control over the rheological behavior of the resin and the mechanical properties of the cured specimen. researchgate.netnih.gov

Research has shown that 3D-printed objects fabricated from these furan-based resins exhibit a wide range of mechanical properties, with compressive moduli varying significantly based on the specific resin formulation and the internal structure of the printed object. acs.orgresearchgate.netnih.gov This tunability makes these bio-based resins promising candidates for a variety of applications.

Table 1: Properties of 3D-Printed Specimens from Furan-Based Methacrylate Oligomer (FBMO) Resin Formulations

| Resin Formulation (FBMO to Diluent Ratio) | Diluent | Compressive Modulus (MPa) |

| 50:50 to 90:10 | PEGDMA or TEGDMA | 0.53 ± 0.04 to 144 ± 6.70 researchgate.netnih.gov |

Note: The wide range in compressive modulus is dependent on the specific resin formulation and the internal structure of the 3D-printed specimen. researchgate.netnih.gov

Polymerization Mechanisms and Advanced Controlled Polymerization of Furfuryl Methacrylate

Free Radical Polymerization (FRP) of FMA

Free radical polymerization (FRP) is a conventional method for polymerizing vinyl monomers like FMA. ntnu.no The process is initiated by the generation of free radicals, which then propagate by adding monomer units. smolecule.com

The mechanism of FRP involves three main stages: initiation, propagation, and termination. cmu.edu Initiation is typically achieved using thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). mdpi.com When heated, these molecules decompose to form primary free radicals. For instance, BPO is often used as an initiator, with the polymerization of FMA being carried out at elevated temperatures, such as 80°C, to facilitate the decomposition of the initiator and the subsequent reaction. mdpi.com These radicals then react with an FMA monomer molecule, creating a new radical center on the monomer unit, which then propagates the chain reaction. ntnu.no

| Initiator | Typical Reaction Temperature |

| Azobisisobutyronitrile (AIBN) | 60-80°C |

| Benzoyl Peroxide (BPO) | 80°C mdpi.com |

A significant drawback of conventional FRP of FMA is the lack of control over the polymerization process. researchgate.net This often leads to uncontrolled chain growth and, in many instances, gelation. researchgate.netscielo.br The formation of insoluble gels is a result of excessive chain transfer reactions involving the furan (B31954) ring of the FMA monomer or the resulting polymer. scielo.brscielo.br The labile C5 proton on the furan ring can be abstracted, leading to side reactions that cause cross-linking. researchgate.net Furthermore, the high temperatures used in FRP can activate allylic radicals on the furan ring, contributing to these undesirable side reactions. acs.org The presence of a high concentration of unsaturated carbon-carbon bonds in FMA also contributes to its high reactivity and tendency to form cross-linked, gel-like materials during free radical polymerization. mdpi.com

The structure of the resulting poly(furfuryl methacrylate) (PFMA) is highly dependent on the reaction conditions. The choice of initiator and its concentration, temperature, and solvent can all influence the final polymer. For example, maintaining a low initiator-to-monomer ratio is crucial to minimize the formation of excess allylic furan radicals and ensure the retention of the furan groups, which are important for subsequent reactions like the Diels-Alder reaction. acs.org The solvent can affect the reaction kinetics through changes in viscosity and polarity. fiveable.me

Challenges in Conventional FRP: Uncontrolled Chain Growth and Gelation

Controlled Radical Polymerization (CRP) Techniques for FMA-based Polymers

To overcome the challenges of conventional FRP, controlled radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. mdpi.com

Atom Transfer Radical Polymerization (ATRP) is a powerful and versatile CRP technique that has been successfully applied to the polymerization of FMA. nih.gov ATRP involves a reversible deactivation process where a transition metal complex acts as a catalyst to control the concentration of active radical species. nih.govmdpi.com

A common metal catalyst used in the ATRP of FMA is copper(I) chloride (CuCl), often in combination with a ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine. researchgate.netuni-saarland.denih.govspringernature.com The Cu(I) complex reversibly activates a dormant polymer chain (an alkyl halide) to generate a propagating radical and a Cu(II) species. This equilibrium is heavily shifted towards the dormant species, keeping the radical concentration low and minimizing termination reactions. mdpi.com This controlled mechanism allows for the synthesis of well-defined PFMA and its copolymers. researchgate.net For instance, copolymers of FMA and methyl methacrylate (B99206) (MMA) have been synthesized via ATRP catalyzed by CuCl, which was challenging to achieve with conventional radical polymerization due to side reactions. researchgate.net

| Catalyst System | Monomers |

| CuCl/HMTETA | FMA, MMA researchgate.net |

| CuCl/PMDETA | Methacrylates springernature.com |

| FeBr2/Tri-n-butylamine | Styrene (B11656), MMA nih.gov |

Atom Transfer Radical Polymerization (ATRP)

Photoinitiated Metal-Free Organocatalyzed ATRP (O-ATRP)

Photoinitiated metal-free organocatalyzed atom transfer radical polymerization (O-ATRP) has emerged as a powerful technique for the controlled polymerization of FMA, circumventing the issue of metal contamination often associated with traditional ATRP. scielo.brscielo.br This method utilizes organic photoredox catalysts that mediate the polymerization process under light irradiation. researchgate.net

The general mechanism for O-ATRP involves the photoexcitation of an organic photoredox catalyst (PC) to a highly reducing excited state (PC*). nih.gov This excited state then activates an alkyl halide initiator (R-X), generating a radical (R•) that initiates polymerization. The oxidized photocatalyst (PC•+) deactivates the propagating polymer chain, establishing an equilibrium that allows for controlled polymer growth. illinois.edu For the polymerization of FMA, organic photocatalysts such as 10-phenylphenothiazine (PTH) and N-aryl phenoxazines like 10-(Perylene-3-yl-10H-Phenoxazine) (PPOZ) have been successfully employed. scielo.brillinois.edumdpi.com For instance, the polymerization of FMA using a poly(3-hexylthiophene) (P3HT) macroinitiator in the presence of PPOZ under UV irradiation (365 nm) demonstrates a controlled process. scielo.brperiodikos.com.br

Achieving Controlled Molecular Weight and Polydispersity

A key advantage of O-ATRP is the ability to synthesize polymers with well-defined structures, including predictable average molecular weights and narrow molecular weight distributions (low polydispersity, Đ). scielo.brperiodikos.com.br This control is crucial for creating advanced materials with tailored properties.

Research has demonstrated the successful synthesis of block copolymers containing FMA with controlled macromolecular characteristics. For example, the O-ATRP of FMA initiated by a P3HT macroinitiator yielded diblock copolymers (P3HT-b-PFMA) with designed average molecular weights and narrow polydispersity indices. scielo.brscielo.br The polymerization, conducted with varying molar ratios of monomer to macroinitiator to photocatalyst, allowed for the tuning of the final polymer properties. scielo.br Similarly, the synthesis of block copolymers with a poly(trimethylene carbonate) (PTMC) middle block and poly(this compound) (PFMA) end blocks has been achieved through sequential organocatalytic ring-opening polymerization (ROP) and photoinitiated metal-free ATRP. scielo.brresearchgate.net Well-defined polymers from biomass-derived monomers like FMA have been successfully prepared with high fidelity of chain end groups, as confirmed by NMR and MALDI-TOF MS. researchgate.net

The following table presents data on the macromolecular characteristics of P3HT-b-PFMA synthesized via O-ATRP, showcasing the control achieved over molecular weight and polydispersity.

| Entry | [FMA]/[P3HT-Macroinitiator]/[PPOZ] | Conversion (%) | Mn,GPC ( g/mol ) | Đ |

| 1 | 100/1/0.01 | 85 | 22,500 | 1.25 |

| 2 | 100/1/0.05 | 92 | 23,800 | 1.20 |

| 3 | 100/1/0.1 | 95 | 24,500 | 1.18 |

| 4 | 100/1/0.5 | 98 | 25,100 | 1.15 |

| Data derived from a study on the O-ATRP of FMA using a P3HT-Macroinitiator (Mn,NMR = 9000 g/mol , Đ = 1.10) and PPOZ photocatalyst. scielo.br |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile technique for synthesizing well-defined polymers of FMA. researchgate.net This method employs a chain transfer agent (CTA), known as a RAFT agent, to mediate the polymerization, allowing for control over molecular weight, polydispersity, and architecture. researchgate.netresearchgate.net The polymerization of FMA via RAFT has been conducted using agents like 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl] pentanoic acid and initiators such as 4,4′-azobis(4-cyanovaleric acid). researchgate.net Importantly, the furan group of FMA remains intact during RAFT polymerization, making it available for post-polymerization modifications. researchgate.net

The "grafting from" approach in RAFT polymerization often involves the synthesis of a macro-RAFT agent, which is a polymer chain end-capped with a RAFT functional group. This macro-RAFT agent is then used to initiate the polymerization of a second monomer, leading to the formation of block copolymers. For FMA, various macro-RAFT agents have been synthesized. For instance, a poly(dimethyl siloxane)-based macro-RAFT agent (PDMS-CTA) has been used to prepare ABA triblock copolymers of poly(this compound-b-poly(dimethyl siloxane)-b-poly(this compound)) (PFMA-b-PDMS-b-PFMA). researchgate.net Another example involves the creation of a 3-arm macro-RAFT agent based on polycaprolactone (B3415563) (PCL). ipfdd.de

The use of multi-functional macro-RAFT agents enables the synthesis of complex polymer architectures such as star-block copolymers. A notable example is the synthesis of a star-block copolymer with a 3-arm polycaprolactone (PCL) core and a poly(this compound) (PFMA) shell. ipfdd.de This was achieved by using a 3-arm PCL macro-RAFT agent to polymerize FMA. ipfdd.de The resulting star-shaped architecture combines the properties of both PCL and PFMA, leading to materials with unique characteristics such as shape memory and self-healing capabilities. ipfdd.de

Synthesis of Macro-RAFT Agents

Anionic Polymerization of FMA

Anionic polymerization has been successfully employed for the polymerization of the biomass-derived monomer this compound. researchgate.net This technique offers a distinct advantage in its ability to control the stereochemistry of the resulting polymer. researchgate.net

Control over Polymer Tacticity (Atactic, Isotactic, Syndiotactic)

A significant achievement in the anionic polymerization of FMA is the ability to control the polymer's tacticity, leading to the synthesis of atactic (at-), isotactic (it-), or syndiotactic (st-) poly(this compound) (PFMA). researchgate.net The tacticity, or the stereochemical arrangement of the monomer units along the polymer chain, is determined by the initiator structure and the reaction conditions. researchgate.net This control over microstructure is crucial as the thermal properties of PFMA are strongly influenced by its tacticity. researchgate.net For example, isotactic and syndiotactic PFMA can undergo inter- or intrachain crosslinking reactions when heated, a property not observed in the atactic polymer. researchgate.net Furthermore, the tacticity affects the amount of stable carbonaceous material produced upon heating, with syndiotactic PFMA forming the highest amount. researchgate.net

The table below summarizes the effect of the initiator and solvent on the tacticity of PFMA obtained through anionic polymerization.

| Initiator | Solvent | Temperature (°C) | Resulting Tacticity |

| n-BuLi | Toluene (B28343) | -78 | Isotactic-rich |

| Ph2C=O/K | THF | -78 | Syndiotactic-rich |

| t-BuMgBr | Toluene | -78 | Isotactic |

| DPH-Li/Ligand | Toluene | 0 | Atactic to Syndiotactic |

| This table is a representative summary based on general principles of anionic polymerization of methacrylates and specific findings for FMA. researchgate.netnih.gov |

Influence of Initiator Structure and Reaction Conditions on Tacticity

The stereochemical arrangement of monomer units in a polymer chain, known as tacticity, profoundly impacts the material's physical and thermal properties. In the case of poly(this compound) (PFMA), the tacticity can be controlled through the careful selection of initiators and reaction conditions during anionic polymerization. researchgate.netresearchgate.net

Research has demonstrated that anionic polymerization of FMA can yield atactic (at-), isotactic (it-), or syndiotactic (st-) PFMA. researchgate.net The choice of initiator and the temperature of the polymerization are critical factors in determining the resulting tacticity. For instance, different initiator systems can favor specific stereochemical additions of the monomer to the growing polymer chain.

The thermal properties of PFMA are strongly dependent on its tacticity. researchgate.netresearchgate.net A notable difference is observed in the crosslinking behavior upon heating. While both isotactic and syndiotactic PFMA can undergo inter- or intrachain crosslinking reactions at elevated temperatures (around 290 °C), atactic PFMA does not exhibit the same reactivity. researchgate.netresearchgate.net Furthermore, the tacticity influences the amount of stable carbonaceous material formed upon heating to high temperatures (650 °C). Syndiotactic PFMA produces the highest char yield (26.9%), compared to a significantly lower amount for atactic PFMA (5.6%). researchgate.net This highlights the crucial role of stereocontrol in tailoring the thermal stability of PFMA-based materials.

| Polymer Tacticity | Crosslinking at 290°C | Char Yield at 650°C |

| Atactic (at-PFMA) | No | 5.6% |

| Isotactic (it-PFMA) | Yes | Not specified |

| Syndiotactic (st-PFMA) | Yes | 26.9% |

Organocatalytic Polymerization of FMA

Organocatalysis offers a metal-free approach to polymerization, often providing excellent control over the polymerization process under mild conditions.

The P4-phosphazene superbase, specifically tBu-P4, has been effectively employed for the organocatalytic polymerization of FMA at ambient temperatures. researchgate.netresearchgate.net This polymerization can proceed with or without an alcohol co-initiator, such as isopropanol (B130326) (iPrOH), and results in the formation of syndio-rich atactic PFMA. researchgate.net

A key finding is that the true initiator in this system is the 2-furfurylmethoxide anion, which is generated in situ from the reaction between FMA and the tBu-P4 superbase or the [tBu-P4H]⁺[iPrO]⁻ ion pair during an initial induction period. researchgate.net This catalytic system exhibits high initiation efficiencies, indicating that one catalyst molecule can initiate multiple polymer chains. researchgate.netresearchgate.net The use of superbases like t-Bu-P4 has been recognized for its high reactivity in various polymerization reactions. researchgate.netacs.orgwikipedia.org

The organocatalytic polymerization of FMA with tBu-P4 produces linear PFMA chains that can be subsequently cross-linked. researchgate.net This post-polymerization modification takes advantage of the reactive furan rings present on the polymer backbone. The Diels-Alder "click" reaction is a highly efficient method for creating these cross-linked networks. researchgate.net

Two examples of such cross-linked materials are PFMA-C60 and PFMA-BM. researchgate.net PFMA-C60 is formed through the Diels-Alder reaction between the furan groups of PFMA and the polydienophile C60 (buckminsterfullerene). researchgate.net PFMA-BM is created using a bifunctional bismaleimide (B1667444) (BM) to connect the PFMA chains. researchgate.net These cross-linked network polymers, particularly PFMA-BM with a high crosslinking density, exhibit significantly enhanced thermal stability and higher glass-transition temperatures compared to the linear PFMA. researchgate.net

Use of P4-phosphazene Superbase

Photopolymerization and UV Curing of FMA

Photopolymerization, or UV curing, is a rapid, energy-efficient, and solvent-free method for producing cross-linked polymer networks.

During the photopolymerization of FMA, a three-dimensional polymer network is formed. The properties of this network, such as its crosslinking density, are critical to the final performance of the material. mdpi.comnih.gov Kinetic modeling, specifically using the method of moments, has been used to study the formation of the network structure at different temperatures. researchgate.net

This modeling approach provides information on the concentration of radicals and pendant furan groups within the developing network. researchgate.net For example, at lower temperatures (283K), intermolecular degradative transfer to the furan ring plays a more significant role in the network formation. researchgate.net The results from kinetic modeling can also be used to evaluate the crosslink density of the network. researchgate.net The crosslink density, which is a measure of the number of cross-links per unit volume, directly impacts the mechanical and thermal properties of the cured material. researchgate.netchula.ac.th Studies have shown that for copolymers of FMA, the storage modulus in the rubbery plateau region can be used to determine the cross-link density. mdpi.com

Digital Light Processing (DLP) for 3D Printing Applications

This compound (FM) has emerged as a significant bio-based monomer in the field of additive manufacturing, particularly in Digital Light Processing (DLP) 3D printing. DLP is a vat photopolymerization technique where a digital light projector is used to cure an entire layer of photosensitive resin at once, enabling rapid and high-resolution fabrication of complex three-dimensional objects. rsc.org The incorporation of FM into DLP resin formulations is driven by its renewable origins and its ability to tailor the thermomechanical properties of the final printed parts.

Research has focused on utilizing this compound as a reactive diluent in combination with other monomers to create high-performance, bio-based resins. mdpi.comdrexel.edu Reactive diluents are crucial components in DLP resins as they help to reduce the viscosity of the formulation, which is essential for the efficient recoating of layers during the printing process. acs.org

A notable area of investigation involves the use of this compound as a mono-methacrylate chain extender in resin systems. mdpi.comrowan.edu In one significant study, FM was blended with isosorbide (B1672297) methacrylate (IM), another bio-based monomer, to enhance the properties of the resulting polymer. mdpi.comresearchgate.netnih.gov While the rigid structure of IM contributes to a high glass transition temperature (Tg), it also results in a brittle polymer. mdpi.comresearchgate.netnih.gov The addition of monofunctional FM was found to effectively increase the fracture toughness of the otherwise brittle IM homopolymer. mdpi.comresearchgate.netnih.gov

The polymerization mechanism in these systems is a free-radical photopolymerization. Upon exposure to UV light from the DLP projector, a photoinitiator in the resin generates free radicals, which then initiate the polymerization of the methacrylate groups of both the this compound and the comonomer. mdpi.com The furan ring in FM is also believed to play a role in the network formation through a process known as degradative transfer, which can influence the final crosslink density and mechanical properties of the polymer.

Research findings have demonstrated that resin blends containing this compound can be successfully polymerized using DLP techniques to produce parts with a high bio-based content and tailored mechanical properties. mdpi.comdrexel.edu For instance, studies on IM/FM blends have shown that while the addition of 20 wt.% of FM can lower the Tg to just under 200 °C, it significantly improves the fracture toughness (GIc) to practical application levels (around 100 J/m²). mdpi.comresearchgate.netnih.gov

The table below summarizes the effect of this compound (FM) concentration on the thermomechanical properties of a DLP-printed isosorbide methacrylate (IM) based polymer, as reported in a key study.

| Resin Composition (wt.%) | Glass Transition Temperature (Tg) (°C) | Fracture Toughness (GIc) (J/m²) |

| 100% IM | > 200 | 37 |

| 80% IM / 20% FM | < 200 | ~100 |

Data compiled from research on isosorbide methacrylate and this compound resin systems for vat photopolymerization. mdpi.comresearchgate.netnih.gov

The following table presents data on the extent of cure for different resin blends containing this compound (FM) and isosorbide methacrylate (IM) after the DLP printing process ("green" part) and after post-curing.

| Resin Blend | Extent of Cure (Green Part) | Extent of Cure (Post-Cured) |

| FM/IM | Higher Conversion | Negligible Difference |

This table summarizes findings indicating that while initial cure rates may vary, post-curing harmonizes the final conversion of the polymers. mdpi.comrowan.edu

Copolymerization Studies and Reactivity Ratios of Furfuryl Methacrylate

Copolymerization with Styrene (B11656)

The free radical copolymerization of furfuryl methacrylate (B99206) (FMA) with styrene (St) has been investigated to understand the relative reactivities of these two monomers. In studies conducted in bulk at 60°C using α,α'-azobisisobutyronitrile (AIBN) as the initiator, the monomer reactivity ratios were determined using methods such as the Fineman-Ross and Kelen-Tüdos graphical methods.

The determined reactivity ratios were r₁ (FMA) = 0.38 and r₂ (St) = 0.34. Since both reactivity ratios are less than one, it indicates that both types of propagating radicals (one ending in an FMA unit and one ending in a styrene unit) preferentially react with the other monomer rather than their own. This behavior suggests a tendency towards alternation of the monomer units in the copolymer chain. The product of the reactivity ratios (r₁ * r₂ = 0.1292) is significantly less than 1, further supporting the formation of a copolymer with a considerable alternating sequence distribution.

Based on these reactivity ratios, the Alfrey-Price Q and e parameters, which characterize the general reactivity and polarity of a monomer, were calculated for FMA. The values were found to be Q = 0.44 and e = -0.65. The negative 'e' value suggests that the furfuryl group imparts an electron-donating character to the methacrylate monomer.

| Parameter | Value |

| r₁ (FMA) | 0.38 |

| r₂ (St) | 0.34 |

| r₁ * r₂ | 0.1292 |

| Q (FMA) | 0.44 |

| e (FMA) | -0.65 |

| Table 1: Reactivity Ratios and Alfrey-Price Parameters for FMA-St Copolymerization |

Copolymerization with Methyl Methacrylate (MMA)

The copolymerization of FMA with a structurally similar monomer, methyl methacrylate (MMA), provides insights into the influence of the furfuryl group in comparison to the methyl group.

Reactivity Ratio Determination (e.g., Fineman-Ross, Kelen-Tudos)

The free radical copolymerization of FMA (M₁) with MMA (M₂) has been carried out in a 1,4-dioxane (B91453) solution at 70°C, initiated by AIBN. The reactivity ratios were determined from the copolymer composition data using the Fineman-Ross (FR) and Kelen-Tudos (KT) methods. Both methods yielded consistent results, with r₁ (FMA) = 0.89 and r₂ (MMA) = 0.93.

| Method | r₁ (FMA) | r₂ (MMA) |

| Fineman-Ross | 0.89 | 0.93 |

| Kelen-Tudos | 0.89 | 0.93 |

| Table 2: Reactivity Ratios for FMA-MMA Copolymerization |

These reactivity ratios are both close to unity. This indicates that the propagating radicals ending in either FMA or MMA show little preference for adding one monomer over the other. The product of the reactivity ratios (r₁ * r₂ = 0.8277) is also close to 1, which is characteristic of a nearly ideal random copolymerization system.

Impact on Copolymer Composition

In copolymerization systems where the reactivity ratios are close to 1, the composition of the resulting copolymer is very similar to the composition of the initial monomer feed. Therefore, for the FMA-MMA system, the molar fractions of FMA and MMA units incorporated into the copolymer chain will closely mirror their molar fractions in the reaction mixture. This results in the formation of a random copolymer, where the FMA and MMA monomer units are distributed statistically along the polymer backbone without any significant tendency towards blocking or alternation.

Copolymerization with N-vinylpyrrolidone (NVP)

The copolymerization of FMA with N-vinylpyrrolidone (NVP) involves two monomers with significantly different chemical structures and reactivities.

Reactivity Ratio Determination

The free-radical copolymerization of FMA (M₁) and NVP (M₂) has been performed in a dimethylformamide (DMF) solution at 60°C with AIBN as the initiator. The reactivity ratios were determined to be r₁ (FMA) = 4.09 and r₂ (NVP) = 0.04.

| Parameter | Value |

| r₁ (FMA) | 4.09 |

| r₂ (NVP) | 0.04 |

| Table 3: Reactivity Ratios for FMA-NVP Copolymerization |

The fact that r₁ is much greater than 1 while r₂ is close to 0 indicates a highly non-ideal copolymerization. The FMA-terminated radical strongly prefers to add another FMA monomer rather than an NVP monomer. Conversely, the NVP-terminated radical has a very low tendency to add another NVP monomer and a much higher probability of reacting with an FMA monomer. This kinetic behavior leads to the formation of a copolymer that is predominantly composed of FMA units, with NVP units incorporated mostly as single, isolated units between FMA sequences.

Microstructure of Copolymer Chains based on Markov Statistics

The microstructure of the FMA-NVP copolymer can be described using first-order Markov statistics, which calculates the probability of forming specific monomer-monomer linkages (dyads) based on the reactivity ratios and monomer feed concentrations. The conditional probabilities for the formation of the four possible dyads (FMA-FMA, FMA-NVP, NVP-NVP, and NVP-FMA) can be calculated.

Given the reactivity ratios (r₁ >> 1 and r₂ << 1), the statistical analysis would show:

A high probability of forming FMA-FMA dyads.

A very low probability of forming NVP-NVP dyads.

This analysis confirms that the copolymer has a microstructure that tends towards a blocky or sequential arrangement for FMA and an isolated distribution for NVP, rather than a random or alternating structure. The study of triad (B1167595) sequence fractions (e.g., FMA-FMA-FMA, FMA-FMA-NVP, NVP-FMA-NVP) would further refine this microstructural description.

Copolymerization with Hydroxyethyl Methacrylate (HEMA)

The copolymerization of furfuryl methacrylate (FMA) with 2-hydroxyethyl methacrylate (HEMA) has been explored to create functional copolymers with potential applications in hydrogels and other biomaterials. rsc.org The combination of the reactive furan (B31954) moiety of FMA and the hydrophilic hydroxyl group of HEMA allows for the synthesis of versatile polymer networks.

The synthesis of well-defined statistical copolymers of FMA and HEMA with controlled molecular weights and narrow polydispersities has been successfully achieved through Atom Transfer Radical Polymerization (ATRP). rsc.orgrsc.org This controlled radical polymerization technique allows for the precise incorporation of both monomers into the polymer chain.

Research has demonstrated the efficient polymerization of poly(HEMA-co-FMA) in methanol (B129727). rsc.org When the molar ratio of FMA is kept below 10%, the polymerization process exhibits good control, leading to a linear evolution of molecular weight with conversion. rsc.orgrsc.org Polydispersity indices (PDI, or M_w/M_n) were found to be around 1.1 for polymerizations conducted at 15°C and between 1.3 and 1.4 at 25°C, indicating the formation of uniform polymer chains. rsc.orgrsc.org

Kinetic studies of the copolymerization at 25°C revealed that over 70% conversion was reached within four hours. researchgate.net It was observed that the FMA monomer was incorporated into the copolymer chains at a slightly faster rate than the HEMA monomer. researchgate.net After 5 hours of reaction, conversions of 98% for HEMA and 95% for FMA were achieved. researchgate.net The resulting copolymers can be further cross-linked through the Diels-Alder reaction of the furan groups, leading to the formation of hydrogels. rsc.orgrsc.org

| Parameter | Value | Conditions |

|---|---|---|

| Polymerization Method | Atom Transfer Radical Polymerization (ATRP) | Methanol solvent, [M]₀ = 50% w/v, EBiB-Cu(I)Br-bpy 1:1:2.5, Target DP: 200 |

| Temperature | 25°C | |

| Conversion (4 hours) | >70% | |

| HEMA Conversion (5 hours) | 98% | |

| FMA Conversion (5 hours) | 95% | |

| Polydispersity (15°C) | ~1.1 | |

| Polydispersity (25°C) | ~1.3-1.4 |

Copolymerization with Biomass-derived Monomers

This compound, itself a biomass-derived monomer, has been copolymerized with a variety of other monomers sourced from renewable feedstocks. This approach aligns with the principles of green chemistry to develop sustainable polymeric materials.

In the field of additive manufacturing, particularly vat photopolymerization, FMA has been investigated as a comonomer to enhance the properties of resins based on isosorbide (B1672297) methacrylate (IM). mdpi.comrowan.edunih.gov Isosorbide is a rigid, bio-based diol derived from starch. The copolymerization of IM with other bio-renewable methacrylates like FMA and bis-hydroxymethyl-furan methacrylate (BHMF-M) aims to improve the fracture toughness of the otherwise brittle IM homopolymer. mdpi.comrowan.edu

These resin blends, when polymerized via digital light processing (DLP), can yield polymers with high glass transition temperatures (T_g) and improved mechanical properties. For instance, while the neat IM polymer has a T_g of approximately 220°C and a glassy modulus of 3.9 GPa, the addition of FMA can modify these characteristics. mdpi.com Copolymers of IM with BHMF-M have shown T_g values exceeding 200°C and enhanced fracture toughness. mdpi.comrowan.edu The incorporation of the furan rings from both FMA and BHMF-M contributes to the final properties of the polymer network. mdpi.com

| Polymer System | Glass Transition Temperature (T_g) | Storage Modulus (E') at 25°C |

|---|---|---|

| Neat IM Polymer | >220°C | 3.9 GPa |

| IM with 20 wt.% FM | <200°C | Lower than neat IM |

| IM with BHMF-M | >200°C | Higher than neat IM |

Research has been conducted on synthesizing various methacrylate monomers from renewable resources like furfural (B47365), glycerol (B35011), and lactic acid, and subsequently copolymerizing them. researchgate.net For example, furfuryl alcohol (derived from furfural) can be reacted with methacrylic acid or its anhydride (B1165640) to produce FMA. researchgate.net Similarly, glycerol can be converted to solketal (B138546), which is then esterified to solketal methacrylate. Lactic acid can also be transformed into a methacrylate monomer. acs.org

These bio-based monomers can be polymerized and copolymerized using free-radical solution techniques. researchgate.net While specific studies focusing solely on the copolymerization of FMA with these particular derivatives are detailed, the principle of combining different bio-based methacrylates to tailor polymer properties is well-established. For instance, studies on blends of furfuryl alcohol and lactic acid have explored their simultaneous polymerization, suggesting complex interactions and the formation of interconnected polymer networks rather than true copolymers. mdpi.comnih.gov

This compound has been successfully used to create cross-linked polymer networks with tung oil (TO), a highly unsaturated vegetable oil. mdpi.comnih.gov This process typically involves a dual-reaction mechanism. First, a free-radical polymerization is initiated, often using an initiator like benzoyl peroxide (BPO), where the acrylate (B77674) group of FMA reacts with the conjugated double bonds of TO. mdpi.commdpi.com This step is followed by a Diels-Alder reaction between the furan moiety of the incorporated FMA and the remaining unreacted double bonds in the tung oil, leading to a highly cross-linked thermoset material. mdpi.com

The presence of tung oil's long hydrocarbon chains helps to control gelation during the initial free-radical polymerization of FMA, which can otherwise lead to insoluble gels. mdpi.com The stoichiometry of the monomers (FMA:TO ratio) significantly influences the extent of polymerization and the final properties of the thermoset, such as the glass transition temperature (T_g) and mechanical strength. mdpi.com For example, a copolymer with a higher TO content (F40-T60-F) exhibited a higher T_g (114°C) compared to one with less TO (F50-T50-F, T_g of 107°C), which was attributed to an increased number of cross-linking sites. mdpi.com These bio-based thermosets show potential for applications requiring good thermal and mechanical properties. nih.gov

Furfural, Glycerol, and Lactic Acid Derivatives

Graft Copolymers and Block Copolymers

This compound has been incorporated into more complex polymer architectures, including graft and block copolymers, to impart specific functionalities.

Graft Copolymers: FMA has been used to create graft copolymers where side chains of poly(this compound) are attached to a main polymer backbone. For example, amphiphilic graft copolymers have been synthesized by grafting random terpolymers or bipolymers containing FMA onto a poly(vinylidene fluoride) (PVDF) backbone via atom transfer radical polymerization (ATRP). acs.orgndl.gov.in The pendant furan rings on these graft copolymers are available for post-polymerization modification, such as through Diels-Alder reactions, to introduce other functional groups. acs.org

Block Copolymers: FMA has been used to synthesize various block copolymers, where distinct blocks of different polymers are linked together. These are often synthesized using controlled/living polymerization techniques to achieve well-defined structures. Examples include:

Poly(3-hexylthiophene)-block-poly(this compound) (P3HT-b-PFMA): A novel conjugated rod-coil diblock copolymer synthesized for the first time using photoinduced organocatalyzed atom transfer radical polymerization (O-ATRP). revistapolimeros.org.brscielo.brscielo.br This method allows for the creation of copolymers with designed molecular weights and narrow polydispersity indices. revistapolimeros.org.brscielo.br

Poly(trimethylene carbonate)-block-poly(this compound) (PTMC-b-PFMA): These triblock copolymers, consisting of a central PTMC block and PFMA end blocks, have been synthesized through a combination of sequential organocatalytic ring-opening polymerization (ROP) and ATRP. researchgate.net These materials have been investigated for their thermoreversible properties. scielo.brscielo.br

Copolymers with Styrene: A series of linear and star, block, and random copolymers of styrene and FMA have been synthesized via ATRP. researchgate.net These can be cross-linked using a bismaleimide (B1667444) through a thermally reversible Diels-Alder reaction, creating self-healing materials. researchgate.net

Rod-Coil Diblock Copolymers (e.g., P3HT-b-PFMA)

A notable example of a complex architecture involving this compound is the rod-coil diblock copolymer, poly(3-hexylthiophene)-block-poly(this compound) (P3HT-b-PFMA). scielo.brrevistapolimeros.org.brscielo.br This class of copolymers combines a rigid, conjugated "rod" segment (P3HT) with a flexible "coil" segment (PFMA), leading to unique self-assembly behaviors and optoelectronic properties. scielo.brscielo.br

Synthesis and Characterization: The synthesis of P3HT-b-PFMA has been successfully achieved using photoinduced organocatalyzed atom transfer radical polymerization (O-ATRP). scielo.brrevistapolimeros.org.br This metal-free ATRP method employs an N-aryl phenoxazine (B87303) organic photoredox catalyst, specifically 10-(Perylene-3-yl)-10H-Phenoxazine (PPOZ), under 365 nm UV irradiation. scielo.brrevistapolimeros.org.brscielo.br The process begins with the synthesis of a P3HT macroinitiator, which is then used to initiate the controlled polymerization of the FMA monomer, derived from biomass-based furfuryl compounds. scielo.brrevistapolimeros.org.br

The synthesis procedure involves combining the P3HT-macroinitiator with the FMA monomer and the PPOZ photocatalyst in a solvent like tetrahydrofuran (B95107) (THF). scielo.brissuu.com The reaction mixture is then subjected to UV irradiation to initiate polymerization. scielo.br This method allows for the creation of copolymers with designed average molecular weights and narrow polydispersity indices (Ð). revistapolimeros.org.brscielo.br

Characterization of the resulting P3HT-b-PFMA diblock copolymer is performed using various analytical techniques. scielo.brrevistapolimeros.org.brscielo.br

¹H NMR Spectroscopy is used to confirm the chemical structure and to estimate the molecular weight by analyzing the integral ratios of characteristic peaks of the P3HT and PFMA blocks. scielo.brscielo.br

Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and polydispersity of the copolymer, confirming the controlled nature of the polymerization. scielo.brscielo.br

FT-IR and UV-Vis Spectroscopy are used to evaluate the chemical structure and optical properties of the synthesized copolymer. scielo.brrevistapolimeros.org.br

Research Findings: Studies have demonstrated the successful synthesis of P3HT-b-PFMA with controlled molecular characteristics. For example, starting with a P3HT-macroinitiator with a number-average molecular weight (Mn) of 9000 g/mol , a PFMA coil block was grown. scielo.brissuu.com The Mn of the PFMA block was calculated to be approximately 3650 g/mol , which corresponds to about 22 repeating units of this compound. scielo.br This resulted in a P3HT-b-PFMA diblock copolymer with an estimated total Mn of around 12650 g/mol . scielo.br GPC analysis yielded a comparable experimental Mn of 12400 g/mol with a polydispersity index (Ð) of 1.42. researchgate.net The synthesized P3HT-b-PFMA exhibits amphiphilic properties and is soluble in various organic solvents. scielo.brscielo.br

| Component | Method | Molecular Weight (Mn, g/mol) | Polydispersity (Ð) | Reference |

|---|---|---|---|---|

| P3HT-macroinitiator | ¹H NMR | 9000 | - | scielo.br |

| PFMA block | Calculated | 3650 | - | scielo.br |

| P3HT-b-PFMA | Calculated (¹H NMR) | 12650 | - | scielo.br |

| GPC | 12400 | 1.42 | researchgate.net |

Star-Block Copolymers (e.g., PCL-PFMA)

Star-block copolymers represent another advanced architecture achievable with this compound. These polymers consist of multiple polymer arms radiating from a central core. An example is a star-block copolymer with a poly(ε-caprolactone) (PCL) core and a poly(this compound) (PFMA) shell. researchgate.net

Synthesis and Properties: The synthesis of PCL-PFMA star-block copolymers can be achieved through a combination of polymerization techniques. For instance, a 3-arm PCL core can be synthesized first, followed by the growth of PFMA arms from the ends of the PCL chains. researchgate.net These furfuryl-functionalized star copolymers can then be cross-linked. researchgate.net

A significant aspect of these copolymers is their ability to form thermoreversible networks. researchgate.net The furfuryl groups in the PFMA shell can undergo a thermally reversible Diels-Alder (DA) reaction with a bismaleimide cross-linker, such as 1,1′-(methylenedi-4,1-phenylene)bismaleimide. researchgate.net This dynamic covalent chemistry imparts unique properties to the material, such as self-healing and shape memory. researchgate.net

Research Findings: Research into these materials has demonstrated their potential as smart polymers. researchgate.net The cross-linked PCL-PFMA star-block copolymer network exhibits shape memory properties, which are primarily attributed to the crystallization and melting of the PCL core. researchgate.net The melting temperature of the PCL segments is around 60 °C, which can be set as the healing temperature. researchgate.net At this temperature, the material can achieve rapid recovery from physical damage, such as the complete closure of a 5 µm wide scratch within 60 seconds. researchgate.net This combination of self-healing and shape-memory functionalities makes these star-block copolymers attractive for applications in areas like soft robotics and sustainable materials. researchgate.net

Mechanistic Investigations of Fma Based Polymer Reactions

Free Radical Polymerization Mechanismbenchchem.com

The polymerization of FMA via its methacrylate (B99206) group is a critical process for forming the primary polymer backbone. While bulk polymerization of FMA with free radical initiators typically yields insoluble, cross-linked polymers, reactions carried out in a solution can produce soluble polymers. kpi.uanih.gov The process is generally initiated by standard thermal initiators.

The free-radical polymerization of furfuryl methacrylate follows the classical three-step mechanism:

Initiation: The process begins with the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate primary free radicals. kpi.ua These highly reactive radicals then attack the vinyl double bond of an FMA monomer, transferring the radical to the monomer and initiating the polymer chain.

Propagation: The newly formed monomer radical adds to the double bond of another FMA monomer. mdpi.com This step repeats, rapidly extending the polymer chain. The propagation rate is a key factor influencing the final molecular weight of the polymer. mdpi.com

Termination: The growth of a polymer chain is halted through termination reactions. This typically occurs via combination, where two growing polymer chain radicals join together, or disproportionation, which involves the transfer of a hydrogen atom from one radical chain to another, resulting in two terminated chains. mdpi.com

| Step | Description |

| Initiation | A thermal initiator (e.g., AIBN) decomposes to form primary radicals, which then react with an FMA monomer to start a polymer chain. kpi.ua |

| Propagation | The polymer chain radical adds to successive FMA monomers, rapidly increasing the chain length. mdpi.com |

| Termination | Two growing chain radicals react to terminate the polymerization, either by combining or through disproportionation. mdpi.com |

A significant side reaction during the free-radical polymerization of FMA is degradative chain transfer to the furan (B31954) ring. acs.orgresearchgate.net In this process, a growing polymer radical (acrylic radical) can attack the furan ring, particularly at the 5' carbon position. acs.org This transfer creates a stable, sterically hindered allylic-type radical on the furan moiety. acs.orgresearchgate.net

Termination can also occur through cross-termination, which is a significant side reaction in many radical polymerizations. mdpi.com In the context of FMA polymerization, this involves the reaction between a propagating acrylic macroradical and a smaller, different type of radical. mdpi.com A key example is the termination between a growing polymer chain and the allylic-type radical generated from the degradative transfer to the furan ring. sid.ir This process is one of several termination pathways that contribute to the cessation of chain growth and influences the final polymer structure and molecular weight distribution. mdpi.com

Role of Degradative Transfer and Re-initiation

Diels-Alder (DA) and Retro-Diels-Alder (rDA) Reactionsbenchchem.comnih.govacs.orgcapes.gov.br

The furan ring within the FMA structure enables the polymer to undergo [4+2] Diels-Alder (DA) cycloaddition reactions, a type of pericyclic reaction. wikipedia.org This reaction is thermally reversible, and the reverse process is known as the retro-Diels-Alder (rDA) reaction. masterorganicchemistry.comscielo.br The DA/rDA equilibrium is temperature-dependent, with the forward reaction favored at lower temperatures and the reverse reaction (cycloreversion) favored at higher temperatures. nih.govmasterorganicchemistry.com This reversible chemistry is fundamental to the development of self-healing and thermally mendable materials from FMA-based polymers. capes.gov.br

The furan ring in the FMA monomer unit acts as the diene component in the Diels-Alder reaction. Furan is a five-membered heterocyclic aromatic compound. vedantu.com While it possesses aromatic character, it is less resonance-stabilized than carbocyclic analogues like benzene. vedantu.com This lower stabilization energy allows the furan ring to readily participate as a diene in DA reactions with electron-deficient dienophiles, as the energetic cost of temporarily disrupting its aromaticity is relatively low. masterorganicchemistry.comvedantu.com The reaction involves the 4 π-electrons of the conjugated diene system within the furan ring. uga.edu

Maleimides are highly effective and commonly used dienophiles for DA reactions with furan moieties due to their electron-poor nature and high reactivity. scielo.brmdpi.com The reaction between the furan diene of the poly(this compound) and a dienophile, such as a bismaleimide (B1667444), results in the formation of a stable oxanorbornene adduct, which acts as a cross-link in the polymer network. mdpi.comresearchgate.net

The reaction typically yields two diastereomeric products: the endo and exo adducts. nih.gov

The endo adduct is generally formed faster and is considered the kinetically favored product. nih.govmdpi.com

The exo adduct is more thermodynamically stable. nih.govmdpi.com

This reaction is highly efficient and can often proceed under mild, solvent-free conditions, making it a sustainable "click" chemistry approach for creating reversible polymer networks. mdpi.com The reversibility of the furan-maleimide DA bond allows for the de-cross-linking of the polymer network upon heating (rDA), and subsequent re-cross-linking upon cooling (DA). nih.govscielo.br

| Feature | Description |

| Diene | The furan ring of the FMA unit provides the 4 π-electrons for the cycloaddition. vedantu.com |

| Dienophile | Electron-deficient maleimides are highly reactive partners for the furan diene. scielo.brmdpi.com |

| Reaction | A [4+2] cycloaddition forms a thermally reversible oxanorbornene adduct. nih.govmdpi.com |

| Products | Kinetically favored endo and thermodynamically stable exo stereoisomers are formed. nih.gov |

| Reversibility | The forward (DA) reaction is favored at lower temperatures (e.g., < 90°C), while the reverse (rDA) reaction is favored at higher temperatures (e.g., > 120°C). acs.orgtandfonline.com |

Thermally Reversible Crosslinking

The presence of the furan moiety in this compound allows for the creation of thermally reversible polymer networks through the Diels-Alder (DA) reaction. d-nb.inforesearchgate.netacs.org This [4+2] cycloaddition reaction typically occurs between the furan group (the diene) of the FMA unit in a polymer chain and a dienophile, most commonly a bismaleimide compound which acts as a crosslinker. researchgate.netnih.gov The formation of these DA adducts creates covalent crosslinks, transforming linear or branched polymers into a three-dimensional network. researchgate.net

The key feature of this crosslinking chemistry is its reversibility. acs.org Upon heating, the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, is initiated. nih.govmdpi.com This process breaks the covalent crosslinks and reverts the network to its soluble, uncrosslinked polymer components. researchgate.net This ability to switch between a crosslinked (gel) and uncrosslinked (sol) state based on a thermal stimulus is the basis for developing self-healing materials, recyclable thermosets, and reversible adhesives. researchgate.netnih.govacs.org

The DA reaction can be employed to crosslink copolymers of FMA with other monomers, such as methyl methacrylate, butyl acrylate (B77674), or styrene (B11656). d-nb.inforesearchgate.netmdpi.com For instance, random copolymers containing FMA can be crosslinked with bismaleimides to form robust, reversible networks. researchgate.netrsc.org The efficiency and properties of the resulting network depend on factors like the concentration of FMA units in the copolymer and the molar ratio of furan to maleimide (B117702) groups. researchgate.netrsc.org Furthermore, this strategy has been used to create advanced materials, such as dual-crosslinked networks that incorporate both reversible DA linkages and permanent crosslinks (e.g., via thiol-ene chemistry), offering a balance of enhanced mechanical strength and functional versatility. nih.gov

Influence of Temperature on DA/rDA Equilibrium

Temperature is the primary external stimulus used to control the equilibrium between the forward Diels-Alder (DA) and the reverse retro-Diels-Alder (rDA) reactions in FMA-based polymer systems. d-nb.info The DA cycloaddition is an exothermic reaction that is kinetically favored at lower temperatures, leading to the formation of crosslinks. nih.govnih.gov Conversely, the rDA reaction is an endothermic process favored at higher temperatures due to its positive entropy change, resulting in the cleavage of crosslinks. acs.org

The specific temperature range for the DA/rDA transition in furan-maleimide systems can vary but generally follows a predictable pattern. The forward DA reaction proceeds efficiently at moderate temperatures, often between room temperature and approximately 80°C. researchgate.netnih.gov As the temperature increases, the rate of the rDA reaction becomes significant, shifting the equilibrium back towards the starting materials (furan and maleimide). nih.govnih.gov

Studies have shown that for FMA-bismaleimide systems, the rDA reaction and subsequent de-crosslinking are often observed at temperatures above 90°C. mdpi.com Differential Scanning Calorimetry (DSC) is a common technique to observe this transition, which appears as an endothermic peak in the heating curve, indicating the energy absorbed to break the DA adducts. researchgate.netmdpi.com For example, in one study, the endothermic peak indicating the rDA reaction was observed to start at around 90°C to 100°C. mdpi.com Another investigation noted that while heating promoted the DA reaction in the 40-70°C range, the influence of the rDA process became apparent at 80°C. nih.gov The de-gelation temperature, where the material loses its network structure and begins to flow, has been identified to be around 119°C in a model system. researchgate.net This temperature-dependent behavior is critical for applications like self-healing materials, where damage can be repaired by heating the material to induce the rDA reaction, allowing polymer chains to flow and rebond upon cooling via the DA reaction. nih.gov

| Process | Governing Temperature Range | Observations & Notes | References |

| Diels-Alder (DA) Crosslinking | 40°C - 70°C | Furan-maleimide cycloaddition is efficient, leading to network formation. | nih.gov |

| DA/rDA Equilibrium Shift | ~80°C - 90°C | The retro-Diels-Alder (rDA) reaction begins to significantly influence the equilibrium, competing with the forward reaction. | nih.gov, nih.gov |

| Retro-Diels-Alder (rDA) De-crosslinking | > 90°C - 120°C | The rDA reaction dominates, leading to the cleavage of crosslinks. This is observed as an endothermic peak in DSC analysis. | researchgate.net, mdpi.com |

| De-gelation | ~119°C - 140°C | The polymer network breaks down, and the material transitions from a gel to a sol state. | d-nb.info, researchgate.net |

Solvent Effects on Reaction Kinetics

The kinetics of the Diels-Alder reaction involving the furan group can be significantly influenced by the solvent environment. ucla.edumdpi.com The polarity of the solvent plays a crucial role in the rate of cycloaddition. Studies on model compounds, such as 2-furfuryl methyl fumarates, which closely mimic the reactive components in FMA systems, have demonstrated a clear correlation between solvent polarity and reaction rate. ucla.edu

The rate of the intramolecular Diels-Alder reaction increases substantially with increasing solvent polarity. This effect is attributed to the nature of the transition state. The transition state of the cycloaddition is more polar than the starting materials. Therefore, polar solvents stabilize the transition state more effectively than non-polar solvents, lowering the activation energy and accelerating the forward reaction. ucla.edu In contrast, the rate of the retro-Diels-Alder reaction is relatively insensitive to changes in solvent polarity. ucla.edu

This solvent effect can be quite pronounced. For instance, changing the solvent from toluene (B28343) to dimethyl sulfoxide (B87167) (DMSO) can lead to a dramatic increase in the rate constant for the forward DA reaction. ucla.edu The choice of solvent can therefore be a powerful tool to tune the kinetics of crosslinking in FMA-based polymer systems, allowing for control over the gelation time and reaction conditions. Furthermore, hydrogen bonding capabilities of the solvent, such as in DMSO, can also influence the reaction rates. mdpi.com

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) |

| Toluene-d8 | 2.4 | 1 |

| Chloroform-d (CDCl3) | 4.8 | 27 |

| Acetone-d6 | 20.7 | 110 |

| Acetonitrile-d3 (CD3CN) | 37.5 | 490 |

| Dimethyl sulfoxide-d6 (DMSO-d6) | 46.7 | 1300 |

| This table is based on data for the intramolecular cycloaddition of a furfuryl fumarate (B1241708) model system at 25°C, illustrating the principle of solvent effects on the reaction rate. ucla.edu |

Intermolecular and Intramolecular Crosslinking Reactions